2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide
Description
The compound 2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide (hereafter referred to as Compound A) is a benzodiazole-derived molecule with a complex substitution pattern. Its structure comprises three key regions:
- Benzodiazole core: A 1H-1,3-benzodiazole (benzimidazole) ring system.
- Substituted phenoxyethyl chain: A 3-methylphenoxy group attached via an ethyl spacer to the benzodiazole nitrogen.
- Dimethylpropanamide side chain: A branched amide group (2,2-dimethylpropanamide) linked to the benzodiazole via an ethylamine bridge.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-8-7-9-18(16-17)28-15-14-26-20-11-6-5-10-19(20)25-21(26)12-13-24-22(27)23(2,3)4/h5-11,16H,12-15H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPBPFTGKIBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the benzodiazole ring.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through the reaction of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the benzodiazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Compound A and Analogues
Key Observations:
- Phenoxy substituents: The 3-methyl group in Compound A increases lipophilicity (logP ~3.2 estimated) versus the 4-methoxy analogue (logP ~2.8), impacting membrane permeability .
- Amide modifications : The branched 2,2-dimethylpropanamide in Compound A may enhance metabolic stability compared to linear amides .
Physicochemical and Pharmacokinetic Properties
- Solubility: The 3-methylphenoxy group and dimethylpropanamide likely reduce aqueous solubility (<10 µM), necessitating formulation optimization.
- Metabolic stability : The branched amide and benzodiazole core may resist cytochrome P450 oxidation, as seen in related compounds .
Biological Activity
2,2-Dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a synthetic compound characterized by its complex structure that includes a benzodiazole ring, a phenoxyethyl group, and a propanamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound's IUPAC name is 2,2-dimethyl-N-[3-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]propanamide. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H31N3O2 |
| Molecular Weight | 393.53 g/mol |
| InChI Key | IZUPBVBPLAPZRR-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The benzodiazole ring is known to modulate the activity of various enzymes and receptors, while the phenoxyethyl group enhances cell membrane penetration. The propanamide moiety contributes to the compound's stability and solubility, facilitating its bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It appears to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
Case Study: Effect on Cancer Cell Lines
A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodiazole Ring : Cyclization of appropriate precursors.
- Attachment of the Phenoxyethyl Group : Nucleophilic substitution reaction.
- Formation of the Propanamide Moiety : Amide coupling reaction.
These reactions require careful control of conditions to optimize yield and purity.
Toxicological Studies
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to determine long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
